molecular formula C14H13N8O4S3- B1200283 Cefazolin(1-)

Cefazolin(1-)

Cat. No. B1200283
M. Wt: 453.5 g/mol
InChI Key: MLYYVTUWGNIJIB-BXKDBHETSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cefazolin(1-) is a cephalosporin carboxylic acid anion having [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and (1H-tetrazol-1-ylacetyl)amino side-groups, formed by proton loss from the carboxy group of cefazolin. It is a conjugate base of a cefazolin.

Scientific Research Applications

  • Embryotoxicity and Developmental Toxicity Studies : Cefazolin sodium impurities have been studied for embryotoxicity, cardiotoxicity, and neurotoxicity in zebrafish embryos and larvae. Notably, different impurities in cefazolin sodium have distinct effects on embryo deformities, motor nerve function, and cardiac effects (Chen et al., 2017).

  • Drug Delivery Systems : Cefazolin-loaded mesoporous silicon microparticles have been developed to provide a sustained bactericidal effect against Staphylococcus aureus, particularly in the context of orthopedic surgery. This system allows for continuous release of cefazolin over several days, potentially reducing antibiotic resistance and minimizing cytotoxic effects (Yazdi et al., 2014).

  • Pharmacokinetic Studies : Studies on cefazolin's pharmacokinetics have been conducted in various settings, such as during pregnancy and in neonates. These studies help optimize dosing regimens in specific populations, considering factors like body weight and renal function (De Cock et al., 2014), (Allegaert et al., 2009).

  • Prophylactic Use in Surgery : Cefazolin has been evaluated for its effectiveness in reducing infections in patients undergoing various types of surgery, such as head and neck cancer surgery (Becker & Parell, 1979), and liver surgery (Lagneau et al., 2005).

  • Antibiotic Prophylaxis : Its use in prophylaxis for procedures like percutaneous endoscopic gastrostomy has been studied, showing a significant reduction in peristomal wound infection (Jain et al., 1987).

  • Treatment of Specific Infections : Cefazolin has been evaluated for treating specific infections, such as bacterial endocarditis and bacteremia, showcasing its efficacy and safety (Reinarz et al., 1973).

properties

Product Name

Cefazolin(1-)

Molecular Formula

C14H13N8O4S3-

Molecular Weight

453.5 g/mol

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/p-1/t9-,12-/m1/s1

InChI Key

MLYYVTUWGNIJIB-BXKDBHETSA-M

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-]

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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